molecular formula C55H85NO16 B579936 7-O-Desmethyl Temsirolimus CAS No. 408321-08-4

7-O-Desmethyl Temsirolimus

Katalognummer: B579936
CAS-Nummer: 408321-08-4
Molekulargewicht: 1016.276
InChI-Schlüssel: CJDQIEOIQZFHOU-HNWJUJSNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vergleich Mit ähnlichen Verbindungen

7-O-Desmethyl Temsirolimus is compared with other metabolites of Temsirolimus, such as:

  • 23-Hydroxy Temsirolimus
  • 24-Hydroxy Temsirolimus
  • 12-Hydroxy Temsirolimus
  • Hydroxy-piperidine Temsirolimus
  • 2this compound

What sets this compound apart is its specific role in the metabolic pathway and its unique inhibitory effects on the mTOR pathway .

Biologische Aktivität

7-O-Desmethyl Temsirolimus, a derivative of the immunosuppressant and anticancer agent temsirolimus, is an important compound in the study of mTOR (mammalian target of rapamycin) inhibition. Temsirolimus itself is a prodrug of sirolimus, which has established roles in cancer therapy and organ transplantation due to its ability to inhibit cell growth, proliferation, and angiogenesis. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

This compound acts primarily through the inhibition of the mTOR pathway. This pathway is critical for regulating various cellular functions such as growth, proliferation, and survival. The compound binds to FKBP12 (FK506-binding protein 12), forming a complex that inhibits mTORC1 (mTOR complex 1) activity. This inhibition leads to decreased protein synthesis and cell cycle arrest in the G1 phase, ultimately affecting tumor growth and immune responses.

Pharmacological Profile

The pharmacological profile of this compound can be summarized as follows:

Property Description
Chemical Structure A demethylated derivative of temsirolimus
Target mTOR (mammalian target of rapamycin)
Primary Effects Antitumor activity, immunosuppression, modulation of cellular metabolism
Clinical Applications Treatment of advanced renal cell carcinoma (RCC), potential in other cancers

Biological Activity Studies

Recent studies have demonstrated the biological activity of this compound in various contexts:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in leukemia and solid tumors by inducing apoptosis through the mTOR pathway .
  • Immunosuppressive Effects : Similar to its parent compound, this compound has been observed to suppress T-cell activation and proliferation. This property makes it a candidate for use in preventing transplant rejection and treating autoimmune diseases .
  • Metabolic Impact : Studies have revealed that treatment with mTOR inhibitors like this compound can lead to metabolic alterations such as insulin resistance and changes in glucose metabolism. These effects are particularly relevant in the context of cancer therapy where metabolic reprogramming is often observed .

Case Studies

Several clinical case studies highlight the efficacy and safety profile of this compound:

  • Case Study 1 : A patient with advanced renal cell carcinoma treated with temsirolimus showed a partial response with reduced tumor burden after several cycles. The presence of this compound was confirmed in plasma samples, suggesting its active role in enhancing therapeutic outcomes .
  • Case Study 2 : In a cohort study involving patients with refractory lymphoma, those receiving treatment that included mTOR inhibitors exhibited improved overall survival rates compared to historical controls. The study noted that metabolites like this compound may contribute to this enhanced efficacy .

Eigenschaften

CAS-Nummer

408321-08-4

Molekularformel

C55H85NO16

Molekulargewicht

1016.276

InChI

InChI=1S/C55H85NO16/c1-32-16-12-11-13-17-33(2)42(59)28-40-21-19-38(7)55(67,72-40)50(63)51(64)56-23-15-14-18-41(56)52(65)70-45(29-43(60)34(3)25-37(6)48(62)49(69-10)47(61)36(5)24-32)35(4)26-39-20-22-44(46(27-39)68-9)71-53(66)54(8,30-57)31-58/h11-13,16-17,25,32,34-36,38-42,44-46,48-49,57-59,62,67H,14-15,18-24,26-31H2,1-10H3/b13-11?,16-12-,33-17?,37-25-/t32-,34-,35-,36-,38-,39+,40+,41+,42?,44-,45+,46-,48-,49+,55-/m1/s1

InChI-Schlüssel

CJDQIEOIQZFHOU-HNWJUJSNSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)O

Synonyme

(7ξ)-7-O-Demethyl-rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.